"Fluorescent Brightener 1" chemical properties and structure
"Fluorescent Brightener 1" chemical properties and structure
Fluorescent Brightener 1 (C.I. 40630): Chemical Architecture, Photophysics, and Application Methodologies
Executive Summary
Fluorescent Brightener 1 (FB1), commercially recognized as Tinopal® AMS or C.I. 40630, is a high-performance optical brightening agent (OBA) engineered for the detergent, textile, and paper industries[1][2]. Unlike traditional dyes that rely on the subtractive absorption of visible light, FB1 operates via a photophysical mechanism: it absorbs invisible ultraviolet (UV) radiation and re-emits it as visible blue fluorescence[3]. This emission counteracts the natural yellowing of aging cellulosic substrates, resulting in a net increase in perceived whiteness and brightness[2]. As a Senior Application Scientist, understanding the precise structure-function relationship of FB1 is critical for optimizing its formulation stability, substrate affinity, and quantum yield in advanced material applications.
Chemical Architecture and Molecular Properties
FB1 belongs to the class of diaminostilbene disulfonic acid derivatives[4]. Its molecular architecture is defined by a central trans-stilbene core, which provides an extended, planar π -conjugated system essential for UV absorption[3].
Structural Highlights:
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Conjugated Core : The 4,4'-diaminostilbene backbone facilitates electron delocalization, narrowing the HOMO-LUMO gap to allow absorption in the near-UV spectrum (340–360 nm)[3].
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Triazine Appendages : Symmetrical substitution with 4,6-diamino-1,3,5-triazine rings at the 4,4' positions enhances the molecule's substantivity (affinity) for cellulosic fibers through multiple hydrogen-bond donor and acceptor sites[3][4].
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Solubilizing Groups : Two sulfonic acid moieties (-SO 3 H), typically neutralized as sodium salts (-SO 3 Na), ensure high aqueous solubility and prevent premature aggregation in formulation matrices[1].
Table 1: Quantitative Chemical Data of Fluorescent Brightener 1
| Property | Value |
| Common Name | Fluorescent Brightener 1 / Tinopal AMS[2] |
| Colour Index (C.I.) | 40630[1] |
| CAS Registry Number | 15339-39-6 / 26858-65-1 (Disodium Salt)[1][5] |
| Molecular Formula | C 20 H 18 N 12 Na 2 O 6 S 2 [1] |
| Molecular Weight | 632.55 g/mol [1] |
| IUPAC Name | disodium;5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-[(E)-2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate[5] |
Photophysical Mechanisms and Substrate Interaction
The efficacy of FB1 is entirely dependent on its photophysical state. When the trans-isomer of FB1 absorbs a UV photon, an electron is excited to the S1 singlet state. Upon vibrational relaxation, the molecule returns to the ground state (S0) by emitting a photon of lower energy (Stokes shift), typically peaking at 430–440 nm (blue light)[2][6].
Mechanistic Insight: A critical vulnerability of stilbene-based brighteners is photo-isomerization. Prolonged exposure to UV light in an unbound state can cause the highly fluorescent trans-isomer to convert into the non-fluorescent cis-isomer[3]. Binding to a rigid substrate like cellulose restricts this molecular rotation, "locking" the molecule in its fluorescent trans conformation and significantly boosting its quantum yield[3].
Fig 1: Photophysical energy transfer pathway of FB1, highlighting competitive photo-isomerization.
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives caused by auto-fluorescence or dye aggregation.
Protocol A: Spectrofluorometric Characterization of FB1
Objective: Determine the emission profile and relative quantum yield of FB1.
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Reagent Preparation: Dissolve FB1 in 0.1 M Tris-HCl buffer to a final concentration of 10 µM.
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Causality: The buffer is strictly maintained at pH 8.0. At this alkaline pH, the sulfonic acid groups remain fully deprotonated, maximizing electrostatic repulsion between molecules. This prevents the formation of non-fluorescent π−π stacked aggregates (excimers) that would artificially quench the emission signal.
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Reference Standard: Prepare a parallel 10 µM solution of Quinine Sulfate in 0.1 M H 2 SO 4 .
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Self-Validation: Quinine sulfate serves as an absolute reference standard. If the instrument fails to detect the known quantum yield of quinine, the FB1 data is automatically flagged as invalid.
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Spectral Acquisition: Excite the sample at 350 nm and record the emission spectrum from 380 nm to 550 nm. Include a blank Tris-HCl buffer run to establish baseline auto-fluorescence.
Protocol B: Cellulose Binding Affinity Assay
Objective: Quantify the substantivity (binding affinity) of FB1 to cellulosic matrices.
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Matrix Incubation: Suspend 50 mg of microcrystalline cellulose in 5 mL of the 10 µM FB1 solution. Incubate for 60 minutes at 25°C under strict dark conditions.
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Causality: Dark incubation is mandatory. Ambient light triggers the trans-to-cis photo-isomerization of unbound FB1 in solution, degrading the active concentration and skewing the binding kinetics[3].
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Stringent Washing: Centrifuge the suspension at 5000 x g for 5 minutes. Discard the supernatant and wash the pellet three times with deionized water.
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Causality: Washing removes loosely adsorbed, interstitial dye. Only FB1 molecules anchored via robust hydrogen bonding to the cellulose hydroxyl groups will survive this step, ensuring accurate affinity measurement[3].
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Elution and Quantification: Elute the bound FB1 using a 50% Dimethylformamide (DMF)/Water solution. Measure the fluorescence of the eluate (Ex: 350 nm / Em: 430 nm).
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Self-Validation: Run a "no-cellulose" control tube through the exact same workflow to verify that FB1 is not non-specifically binding to the walls of the centrifuge tube.
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Fig 2: Self-validating experimental workflow for FB1-cellulose binding affinity quantification.
Conclusion
Fluorescent Brightener 1 remains a cornerstone chemical in optical brightening technologies due to its highly efficient trans-stilbene core and strong hydrogen-bonding capabilities[3][4]. By strictly controlling environmental variables such as pH and UV exposure during experimental handling, researchers can accurately harness and quantify its photophysical properties for advanced material formulations[6].
References
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Dyestuff Intermediates. "Fluorescent Brightener 1 Properties." Dyestuff Intermediates Database. URL: [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 6441482, Fluorescent brightener 1." PubChem. URL: [Link]
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precisionFDA. "FLUORESCENT BRIGHTENER 1." U.S. Food and Drug Administration (FDA). URL: [Link]
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Environmental Protection Agency (EPA). "Preliminary Study of Selected Potential Environmental Contaminants - Optical Brighteners." EPA.gov. URL: [Link]
- European Patent Office. "EP2808372A1 - Surface treatment compositions comprising photochromic dyes." Google Patents.
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ResearchGate. "Studies in fluorescence and photo degradation of stilbene-based fluorescent brighteners during interaction with polymers." ResearchGate. URL: [Link]
Sources
- 1. Fluorescent Brightener 1 [dyestuffintermediates.com]
- 2. EP2808372A1 - Surface treatment compositions comprising photochromic dyes - Google Patents [patents.google.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. GSRS [precision.fda.gov]
- 5. Fluorescent brightener 1 | C20H18N12Na2O6S2 | CID 6441482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
